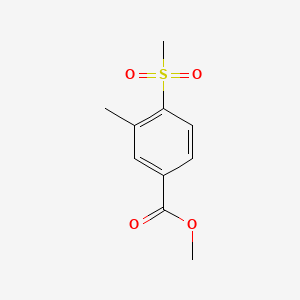

Methyl 3-methyl-4-(methylsulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-6-8(10(11)14-2)4-5-9(7)15(3,12)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCXHVVZFLKCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-methyl-4-(methylsulfonyl)benzoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Abstract

This compound is a key intermediate in the synthesis of various high-value chemical entities, particularly within the agrochemical and pharmaceutical industries. Its specific substitution pattern—a methyl ester, a methyl group at the meta-position, and a methylsulfonyl group at the para-position—makes it a versatile building block. This guide provides a detailed examination of a robust and scientifically-grounded synthetic pathway, designed for researchers, chemists, and professionals in drug development. We will explore a multi-step synthesis beginning from a common industrial starting material, 4-amino-3-methylbenzoic acid, focusing on the causality behind experimental choices, providing detailed protocols, and validating each stage of the process.

Introduction and Retrosynthetic Analysis

The methylsulfonyl (sulfone) functional group is a bioisostere for various other functionalities and is prized for its ability to enhance metabolic stability, improve solubility, and modulate the electronic properties of a molecule. The title compound, this compound, serves as a crucial precursor for compounds where this sulfone moiety is required adjacent to a methyl group on an aromatic ring. A logical retrosynthetic analysis suggests that the target molecule can be derived from its corresponding carboxylic acid via esterification. The sulfone group is most reliably installed via the oxidation of a more readily accessible thioether (sulfide). This thioether can, in turn, be synthesized from a corresponding aromatic amine through a Sandmeyer-type reaction, which provides a reliable method for introducing sulfur-based functional groups onto an aromatic ring.

This analysis leads to a practical and efficient forward synthesis starting from 4-amino-3-methylbenzoic acid.

Logical Synthesis Pathway

Caption: Retrosynthetic analysis of the target compound.

The Recommended Synthetic Pathway: A Four-Step Approach

This section details a validated four-step synthesis, providing both the rationale and step-by-step protocols for each transformation. The pathway is chosen for its reliance on well-understood reactions and the accessibility of the starting material.

Overall Reaction Scheme

Caption: The four-step synthesis workflow.

Step 1: Diazotization of 4-Amino-3-methylbenzoic Acid

Expertise & Causality: The Sandmeyer reaction is a powerful tool for replacing an amino group on an aromatic ring with a wide variety of substituents.[1][2] The process begins with the formation of a diazonium salt by treating the primary aromatic amine with nitrous acid. Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid. This reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[3]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a 2M hydrochloric acid solution (3.0 eq).

-

Cool the suspension to 0–5 °C using an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 20-30 minutes at 0–5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the soluble diazonium salt. This solution should be used immediately in the next step.

Step 2: Sandmeyer Thiolation to Yield 3-Methyl-4-(methylthio)benzoic Acid

Expertise & Causality: To introduce the methylthio (-SMe) group, the diazonium salt is reacted with a sulfur nucleophile. A common and effective method involves using sodium thiomethoxide (NaSMe). This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, often catalyzed by copper(I) salts.[1][4] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical subsequently reacts to form the final product.

Experimental Protocol:

-

In a separate reaction vessel, prepare a solution of sodium thiomethoxide (1.5 eq) in an appropriate solvent like water or DMF.

-

Cool this solution to 5–10 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the sodium thiomethoxide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature below 15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.

-

Acidify the reaction mixture with concentrated HCl to a pH of 1-2. This will precipitate the product, 3-methyl-4-(methylthio)benzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Oxidation of the Thioether to a Sulfone

Expertise & Causality: The oxidation of a thioether to a sulfone is a standard and high-yielding transformation. A variety of oxidizing agents can be used, but hydrogen peroxide in a solvent like glacial acetic acid is often preferred due to its low cost, effectiveness, and the production of water as the only byproduct.[5] The reaction proceeds via a sulfoxide intermediate, which is further oxidized to the sulfone. The use of an excess of the oxidizing agent and elevated temperatures ensures the complete conversion to the sulfone.

Experimental Protocol:

-

Suspend the dried 3-methyl-4-(methylthio)benzoic acid (1.0 eq) from Step 2 in glacial acetic acid.

-

Cool the mixture in a water bath and slowly add 30% hydrogen peroxide (2.5–3.0 eq) dropwise. An initial exotherm may be observed.

-

After the addition, heat the reaction mixture to 70–90 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.[5]

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

-

If any unreacted peroxide remains, it can be quenched by the careful addition of a sodium sulfite solution.

-

Collect the white solid product, 3-methyl-4-(methylsulfonyl)benzoic acid, by vacuum filtration, wash thoroughly with cold water, and dry.[5]

Step 4: Fischer Esterification to the Final Product

Expertise & Causality: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] The reaction is an equilibrium process. To drive the equilibrium towards the product, a large excess of the alcohol (methanol, in this case) is used, which also serves as the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]

Experimental Protocol:

-

In a round-bottom flask, dissolve the 3-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq) from Step 3 in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1–0.2 eq) to the solution.[9][10]

-

Attach a reflux condenser and heat the mixture to reflux for 4–6 hours.[9] The reaction can be monitored by TLC to observe the disappearance of the starting carboxylic acid.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Data Summary

The following table provides representative quantitative data for the described synthetic pathway. Yields and reaction times are illustrative and may vary based on scale and specific laboratory conditions.

| Step | Transformation | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Diazotization | 4-Amino-3-methylbenzoic Acid | NaNO₂, HCl | 0–5 | 0.5 | Quantitative (in situ) |

| 2 | Thiolation | Aryl Diazonium Salt | NaSMe | <15 | 3 | 80–90 |

| 3 | Oxidation | 3-Methyl-4-(methylthio)benzoic Acid | H₂O₂, AcOH | 70–90 | 3 | 85–95 |

| 4 | Esterification | 3-Methyl-4-(methylsulfonyl)benzoic Acid | MeOH, H₂SO₄ | Reflux | 5 | 90–98 |

Conclusion

The synthesis of this compound can be achieved efficiently through a robust four-step sequence starting from 4-amino-3-methylbenzoic acid. The pathway leverages classic, well-understood organic transformations, including the Sandmeyer reaction, thioether oxidation, and Fischer esterification. Each step is designed for high yield and purity, with clear rationales for the chosen conditions. This guide provides the necessary detail for researchers to replicate this synthesis, enabling the production of a valuable intermediate for further applications in discovery and development.

References

- Guidechem. 4-(METHYLTHIO)BENZOIC ACID 13205-48-6 wiki. [URL: https://www.guidechem.com/wiki/4-(methylthio)benzoic-acid-13205-48-6.html]

- ChemicalBook. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis. [URL: https://www.chemicalbook.

- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0582]

- Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. [URL: https://patents.

- Wikipedia. Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid. [URL: https://patents.google.

- European Patent Office. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. [URL: https://data.epo.org/publication-server/document?i=EP0478390A1.19920401&pn=EP0478390&ki=A1&cc=EP]

- BYJU'S. Sandmeyer Reaction Mechanism. [URL: https://byjus.com/chemistry/sandmeyer-reaction/]

- National Institutes of Health (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7525525/]

- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://www.masterorganicchemistry.

- Organic Chemistry Portal. Sandmeyer Reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- Benchchem. Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol. [URL: https://www.benchchem.

- PrepChem.com. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). [URL: https://www.prepchem.com/synthesis-of-4-methylsulfonyl-benzoic-acid]

- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. [URL: https://patents.google.

- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid. [URL: https://patents.google.

- Benchchem. Laboratory Scale Synthesis of Methyl 4-(sulfamoylmethyl)benzoate. [URL: https://www.benchchem.

- MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [URL: https://www.mdpi.com/2073-4344/13/5/904]

- YouTube. Synthesis of Methyl Benzoate Lab. [URL: https://www.youtube.

- Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups. [URL: https://patents.google.

- Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [URL: https://www.anasazi.

- YouTube. Esterification test of Benzoic acid. [URL: https://www.youtube.

- PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [URL: https://www.prepchem.

- OperaChem. Fischer Esterification-Typical Procedures. [URL: https://operachem.

- Homework.Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? [URL: https://homework.study.

- ResearchGate. Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. [URL: https://www.researchgate.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. prepchem.com [prepchem.com]

- 11. homework.study.com [homework.study.com]

An In-Depth Technical Guide to Methyl 3-methyl-4-(methylsulfonyl)benzoate (CAS 1226776-89-1): A Key Intermediate in Agrochemical Synthesis

Abstract: This technical guide provides a comprehensive overview of Methyl 3-methyl-4-(methylsulfonyl)benzoate, CAS No. 1226776-89-1. It details the compound's physicochemical properties, primary applications, synthesis methodologies, and key chemical transformations. With a focus on its significant role as a high-purity organic synthetic intermediate, particularly in the agrochemical sector, this document serves as a critical resource for researchers, chemists, and drug development professionals. The guide elucidates the causality behind experimental choices, provides detailed protocols for synthesis and analysis, and outlines essential safety and handling procedures based on available data for structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzoate ester, a methyl group, and a methylsulfonyl group. This specific arrangement of functional groups dictates its reactivity and utility as a chemical building block.

1.1. Compound Identifiers

| Identifier | Value |

| IUPAC Name | methyl 3-methyl-4-methylsulfonylbenzoate[1] |

| CAS Number | 1226776-89-1[1][2][3] |

| Molecular Formula | C₁₀H₁₂O₄S[2][3] |

| Molecular Weight | 228.26 g/mol [1][3] |

| InChI Key | HGCXHVVZFLKCQA-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=CC=C1S(=O)(=O)C)C(=O)OC[3] |

1.2. Computed Physicochemical Properties

The following properties, computed from its structure, provide insight into the molecule's behavior in various chemical environments.

| Property | Value | Significance |

| Topological Polar Surface Area (TPSA) | 60.44 Ų[3] | Indicates moderate polarity, influencing solubility and chromatographic behavior. |

| LogP (Octanol-Water Partition Coefficient) | 1.185[3] | Suggests a slight preference for lipophilic environments but with significant water solubility. |

| Hydrogen Bond Acceptors | 4[3] | The four oxygen atoms can accept hydrogen bonds, affecting solvent interactions. |

| Hydrogen Bond Donors | 0[3] | The absence of donor groups limits self-association via hydrogen bonding. |

| Rotatable Bonds | 2[3] | The C-S and C-C bonds of the ester provide some conformational flexibility. |

Core Application in Agrochemical Synthesis

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of complex, biologically active molecules for the agrochemical industry.[1]

2.1. Precursor to Triketone Herbicides

This compound serves as a key precursor in the multi-step synthesis of triketone herbicides.[1] It shares a core structural motif with essential intermediates used to produce commercial herbicides like sulcotrione. The methylsulfonyl group is a vital component, acting as a versatile functional handle that influences the electronic properties of the aromatic ring and provides a site for further chemical transformations to build the final complex molecular architecture.[1] Researchers utilize this compound to study structure-activity relationships (SAR) in herbicide design and to develop novel crop protection agents.

Caption: Role as a key intermediate in herbicide synthesis.

Synthetic Pathways and Chemical Reactivity

Understanding the synthesis of this compound and its subsequent reactivity is fundamental for its application in multi-step organic synthesis.

3.1. Proposed Synthetic Route: Fischer Esterification

Established synthetic pathways typically culminate in the esterification of the corresponding carboxylic acid.[1] A robust and scalable method for preparing the title compound is the Fischer esterification of 3-methyl-4-(methylsulfonyl)benzoic acid (CAS 1186663-65-9)[4].

Causality of Experimental Choices:

-

Reactants: The carboxylic acid precursor is reacted with an excess of methanol. The excess methanol serves both as a reagent and as the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reaction Conditions: Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating its removal from the organic product during extraction.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 eq) to the flask.

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq).

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound as a high-purity solid.

Caption: Workflow for the synthesis via Fischer Esterification.

3.2. Key Chemical Transformations

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions (saponification) using aqueous sodium hydroxide, followed by an acidic workup. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

-

Electrophilic Aromatic Substitution: Further functionalization of the aromatic ring is complex due to the competing directing effects of the three substituents.[1]

-

-CH₃ group: Activating and ortho, para-directing.

-

-COOCH₃ group: Deactivating and meta-directing.

-

-SO₂CH₃ group: Strongly deactivating and meta-directing. The regiochemical outcome of reactions like nitration or halogenation will be a result of the combined, and often competing, influence of these groups, likely leading to a mixture of products or requiring specific reaction conditions to achieve selectivity.

-

Caption: Directing effects of substituents on the aromatic ring.

Analytical and Spectroscopic Characterization

A combination of modern analytical techniques is required to confirm the identity, purity, and structure of this compound.

| Technique | Expected Observations |

| ¹H NMR | - Singlet ~2.5-2.8 ppm (3H): Aromatic methyl protons (-CH₃).- Singlet ~3.2-3.4 ppm (3H): Sulfonyl methyl protons (-SO₂CH₃).- Singlet ~3.9-4.1 ppm (3H): Ester methyl protons (-OCH₃).- Multiplets ~7.5-8.5 ppm (3H): Aromatic protons, with splitting patterns dictated by their positions. |

| ¹³C NMR | - Peaks ~20-25 ppm: Aromatic methyl carbon.- Peak ~40-45 ppm: Sulfonyl methyl carbon.- Peak ~50-55 ppm: Ester methyl carbon.- Peaks ~125-145 ppm: Aromatic carbons.- Peak ~165-170 ppm: Ester carbonyl carbon (C=O). |

| IR Spectroscopy | - ~2950-3000 cm⁻¹: C-H stretching (aliphatic).- ~1720-1740 cm⁻¹: Strong C=O stretching (ester carbonyl).- ~1300-1350 cm⁻¹ & ~1140-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching (sulfonyl).- ~1200-1250 cm⁻¹: C-O stretching (ester). |

| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺): Expected at m/z = 228.- Key Fragments: Loss of methoxy group (-OCH₃, m/z = 197), loss of ester group (-COOCH₃, m/z = 169). |

| UV-Visible Spectroscopy | - π → π transition:* Expected at λmax < 250 nm (substituted benzene ring).- n → π transition:* Weak absorption expected at λmax ~280-300 nm (carbonyl group).[1] |

Safety, Handling, and Storage

5.1. Hazard Profile (Precautionary)

| Hazard Type | Associated Information (based on related compounds) |

| Acute Oral Toxicity | May be harmful if swallowed.[5][7] |

| Skin Corrosion/Irritation | May cause skin irritation. Avoid contact with skin.[6] |

| Eye Damage/Irritation | May cause serious eye irritation. Avoid contact with eyes.[6] |

| Environmental Hazards | Harmful to aquatic life. Avoid release to the environment.[7] |

5.2. Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[5][7]

5.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a well-defined organic compound whose value lies not in its direct biological activity, but in its strategic role as a high-purity synthetic intermediate. Its primary application in the development of triketone herbicides underscores its importance in the agrochemical industry. The compound's specific substitution pattern, featuring the influential methylsulfonyl group, provides a robust platform for the synthesis of more complex and potent active ingredients. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for any researcher or organization involved in the fields of organic synthesis and crop protection science.

References

-

This compound | CAS:1226776-89-1 | Ark Pharma Scientific Limited. (URL: [Link])

-

Methyl 4-Methyl-3-(methylsulfonyl)benzoate - MySkinRecipes. (URL: [Link])

-

Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. (URL: [Link])

-

Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - European Patent Office. (URL: [Link])

-

Methyl 3-Fluoro-4-(methylsulfonyl)benzoate - MySkinRecipes. (URL: [Link])

- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P

-

Preparation of Methyl Benzoate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS:1226776-89-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-methyl-4-(methylsulfonyl)benzoic acid | 1186663-65-9 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Methyl 3-methyl-4-(methylsulfonyl)benzoate

This guide provides a comprehensive technical overview of Methyl 3-methyl-4-(methylsulfonyl)benzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug discovery, agrochemical synthesis, and medicinal chemistry. The document covers the molecule's structural characteristics, synthesis protocols, applications, and analytical data, grounded in established scientific principles and literature.

Part 1: Molecular Architecture and Physicochemical Profile

Nomenclature and Chemical Identifiers

Core Structural Features

This compound is a substituted aromatic compound with three primary functional groups that dictate its chemical reactivity and utility:

-

Methyl Ester Group (-COOCH₃): This group provides a site for hydrolysis to the corresponding carboxylic acid or transesterification. It is a key handle for derivatization in multi-step syntheses.

-

Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group, the methyl sulfone significantly influences the electronic properties of the benzene ring. This group is crucial for the biological activity of many final products, often contributing to enhanced binding affinity and metabolic stability.[2]

-

Aromatic Ring (Disubstituted Benzene): The benzene core is substituted at the 1, 3, and 4 positions, creating a specific regioisomeric structure. The methyl group at the 3-position provides steric and electronic effects that can fine-tune the molecule's properties and interactions. The strategic placement of these groups is essential for its role as a precursor in complex molecular architectures.[3]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 228.26 g/mol | [1], [2] |

| Molecular Formula | C₁₀H₁₂O₄S | [1], [2] |

| CAS Number | 1226776-89-1 | [1] |

| Appearance | Solid (Typical) | Inferred from related compounds |

| Storage | Room temperature, dry conditions | [2] |

Part 2: Synthesis and Manufacturing Protocols

The synthesis of this compound involves a multi-step process that can be strategically designed based on commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, more readily available precursors. The key disconnections are at the ester and sulfone functionalities.

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Route: From 3-Methyl-4-nitrobenzoic Acid

A common and efficient pathway starts from 3-methyl-4-nitrobenzoic acid. This route is advantageous as it utilizes well-established and high-yielding reactions.

Step 1: Esterification of 3-Methyl-4-nitrobenzoic Acid The initial step involves the protection of the carboxylic acid as a methyl ester. This is a standard procedure, often catalyzed by acid in methanol.

Step 2: Nucleophilic Aromatic Substitution (SNAr) The nitro group at the 4-position is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution. Reaction with a methylthiolate source (e.g., sodium thiomethoxide) displaces the nitro group to introduce the methylthio (-SCH₃) moiety.

Step 3: Oxidation of the Thioether to a Sulfone The methylthio group is then oxidized to the corresponding methylsulfonyl group. This transformation is critical for imparting the desired electronic properties. A common and effective oxidizing agent for this step is hydrogen peroxide, often in the presence of a catalyst like sodium tungstate.[4]

Detailed Laboratory Protocol

This protocol outlines the synthesis starting from the commercially available methyl 3-methyl-4-nitrobenzoate.

Materials:

-

Methyl 3-methyl-4-nitrobenzoate

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Sodium Tungstate (Na₂WO₄)

-

Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Step-by-step synthesis workflow.

Procedure:

-

Synthesis of Methyl 3-methyl-4-(methylthio)benzoate:

-

To a solution of methyl 3-methyl-4-nitrobenzoate (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude thioether.

-

-

Synthesis of this compound:

-

Dissolve the crude methyl 3-methyl-4-(methylthio)benzoate (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of sodium tungstate (0.02 eq).

-

Slowly add hydrogen peroxide (30% aq. solution, 2.5-3.0 eq) dropwise, maintaining the temperature below 30°C.

-

After the addition is complete, heat the mixture to 60-70°C for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and carefully pour it into a cold saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Part 3: Applications in Chemical Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its structure is strategically designed for further elaboration into more complex, biologically active molecules.

Precursor in Agrochemical Synthesis

This compound is a critical building block in the synthesis of certain modern herbicides.[2] Specifically, it is a precursor to 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which is a key intermediate for triketone herbicides like Tembotrione.[5][6] These herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial component in plant amino acid metabolism.[5] The specific substitution pattern of the benzoic acid derivative is essential for achieving high herbicidal potency.[5]

Role in Pharmaceutical Drug Design

While direct applications are less documented than in agrochemicals, the structural motifs within this molecule are highly relevant to medicinal chemistry.

-

The "Magic Methyl" Effect: The strategic placement of methyl groups can have a profound impact on a drug's pharmacokinetic and pharmacodynamic properties.[7][8] A methyl group can block metabolic pathways, enhance binding to a target protein by occupying a hydrophobic pocket, and alter the conformation of a molecule to favor a more active state.[8][9][10] The methyl group at the 3-position in this intermediate can be carried through a synthesis to impart these beneficial effects in a final drug candidate.

-

The Sulfone Moiety: The methylsulfonyl group is a common feature in many pharmaceuticals. It is a bioisostere for other functional groups and can improve physicochemical properties such as solubility and metabolic stability. Its ability to act as a hydrogen bond acceptor also contributes to drug-target interactions.

This intermediate is valuable for creating libraries of compounds for screening, particularly in the development of anti-inflammatory and analgesic agents where sulfone-containing molecules have shown promise.[2]

Part 4: Analytical and Spectroscopic Profile

Characterization of this compound relies on standard analytical techniques. The following data are predicted based on the known effects of its functional groups.

NMR Spectroscopy

-

¹H NMR (predicted):

-

Aromatic protons will appear as a complex multiplet or distinct doublets and singlets in the range of δ 7.5-8.5 ppm. The electron-withdrawing effects of the ester and sulfone groups will shift these protons downfield.

-

The methyl ester protons (-OCH₃) will be a sharp singlet around δ 3.9 ppm.[11]

-

The methylsulfonyl protons (-SO₂CH₃) will appear as a singlet around δ 3.1-3.3 ppm.

-

The aromatic methyl protons (-CH₃) will be a singlet around δ 2.6-2.8 ppm.[11]

-

-

¹³C NMR (predicted):

-

The ester carbonyl carbon will be observed around δ 165-167 ppm.

-

Aromatic carbons will appear in the δ 125-145 ppm region. The carbon attached to the sulfone group will be significantly downfield.

-

The methyl ester carbon (-OCH₃) will be around δ 52-53 ppm.

-

The methylsulfonyl carbon (-SO₂CH₃) will be around δ 44-45 ppm.

-

The aromatic methyl carbon (-CH₃) will be around δ 20-22 ppm.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 228. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 197, and the loss of the methyl ester group (-COOCH₃, m/z = 59) to give a fragment at m/z = 169.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for its functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1720-1740 (strong)[12][13] |

| S=O (Sulfone) | Asymmetric & Symmetric Stretch | ~1300-1350 and ~1120-1160 (strong) |

| C-O (Ester) | Stretch | ~1250-1300 (strong) |

| C-H (Aromatic) | Stretch | ~3030-3100 (medium)[14] |

| C-H (Aliphatic) | Stretch | ~2850-3000 (medium)[14] |

Part 5: Safety, Handling, and Disposal

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for substituted benzoates and sulfones should be followed.

-

Hazard Identification: Assumed to be an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter drains or waterways.

Part 6: References

-

Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208. Retrieved from [Link]

-

Barreiro, G., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. Retrieved from [Link]

-

de L. Contreira, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1150. Retrieved from [Link]

-

Scribd. Methyl Group Impact in Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. PubChem. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Reactions of Aromatic Sulfonyl Chlorides with Organocadmium Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(methylsulfonyl)benzoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

-

J-STAGE. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Google Patents. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from

-

Google Patents. (n.d.). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Retrieved from

-

MySkinRecipes. (n.d.). Methyl 4-Methyl-3-(methylsulfonyl)benzoate. Retrieved from [Link]

-

Google Patents. (n.d.). Method for preparation of herbicide intermediates. Retrieved from

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

Google Patents. (n.d.). Preparation method for herbicide intermediate. Retrieved from

-

Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-4-nitrobenzoate. PubChem. Retrieved from [Link]

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

Sources

- 1. This compound | CAS:1226776-89-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. Methyl 4-Methyl-3-(methylsulfonyl)benzoate [myskinrecipes.com]

- 3. rsc.org [rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. sciencing.com [sciencing.com]

- 13. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

Topic: Methyl 3-methyl-4-(methylsulfonyl)benzoate: A Scaffolding Approach to Unveiling Potential Biological Activity

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a substituted aromatic compound whose biological activity is not extensively documented in public literature. However, its structural motifs—a benzoate ester and a methylsulfonyl group—are prevalent in molecules of significant interest in both agrochemical and pharmaceutical domains. This guide deconstructs the molecule's structure to infer its most probable biological potential. By examining structurally analogous compounds, we posit that its primary role is that of a key intermediate in the synthesis of bioactive molecules, particularly triketone herbicides that function as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Secondary potential in pharmaceutical applications, such as anti-inflammatory agents, is also explored. We provide a series of detailed, self-validating experimental workflows designed to systematically investigate these hypotheses, offering a clear path from theoretical assessment to empirical validation.

Core Molecular Analysis: Structure as a Predictor of Function

Chemical Identity and Structural Features

This compound is an organic compound with the chemical formula C₁₀H₁₂O₄S.[1] Its architecture is defined by a central benzene ring substituted with three key functional groups that dictate its chemical reactivity and potential biological interactions.

-

Methyl Ester (-COOCH₃): This group renders the molecule relatively lipophilic. In a biological context, esters often function as prodrugs, which can be hydrolyzed by endogenous esterase enzymes to release the corresponding carboxylic acid. This bioactivation is a critical consideration for its potential mechanism of action.

-

Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing and polar group. Its presence significantly influences the electronic properties of the aromatic ring.[1][2] In medicinal and agrochemical chemistry, the sulfonyl moiety is a well-established pharmacophore known for its metabolic stability and ability to form strong hydrogen bonds, enhancing binding affinity to target proteins.[3]

-

Aromatic Ring Substitution Pattern: The 1,3,4-substitution pattern creates a specific spatial arrangement of the functional groups, which is crucial for precise docking into the active site of a target enzyme or receptor.

Caption: Structure of this compound.

Rationale for Investigation: Learning from Analogs

Direct biological data for the title compound is sparse. Therefore, a structure-based analog approach is the most logical starting point. The scientific literature reveals that benzoate and benzoic acid derivatives bearing a methylsulfonyl group are critical intermediates in the synthesis of several commercially important bioactive molecules.[2][4] This strongly suggests that this compound is not intended as an end-product but rather as a versatile building block. Our investigation will therefore focus on the likely activities of the molecules it is designed to create.

Primary Hypothesis: A Precursor for Agrochemicals

The most compelling evidence points to the use of substituted 4-(methylsulfonyl)benzoic acids in the agrochemical industry. Specifically, they are precursors to a class of potent herbicides.[1][4]

The HPPD Inhibitor Connection

Several patents and research articles describe the synthesis of triketone herbicides, such as tembotrione and sulcotrione, from intermediates like 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.[2][4][5] These herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the plant's tyrosine catabolic pathway, which ultimately produces plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of new growth followed by plant death.

The title compound, this compound, is a structural isomer of the precursor to the tembotrione intermediate. It is highly probable that it is designed for a similar purpose: to be hydrolyzed to its corresponding carboxylic acid, which would then serve as the key pharmacophore for an HPPD inhibitor.

Caption: Proposed bioactivation and mechanism of action for herbicidal activity.

Secondary Hypothesis: Pharmaceutical Intermediate Potential

While the agrochemical link is strongest, the methylsulfonyl benzoate scaffold also appears in pharmaceutical research. Several analogs are cited as intermediates for compounds with potential therapeutic benefits.

-

Anti-inflammatory and Analgesic Agents: Various substituted methylsulfonyl benzoate compounds are used in the synthesis of molecules with anti-inflammatory and analgesic properties.[2][3][6] The sulfonyl group can mimic the geometry of transition states in enzymes like cyclooxygenases (COX), a common target for anti-inflammatory drugs.

-

Antimicrobial and Anticancer Activity: Although structurally more distant, related compounds containing a methylsulfonyl group attached to a heterocyclic ring (like benzothiazole) have demonstrated promising antimicrobial and anticancer activities.[7][8] This suggests that the methylsulfonyl group is a valuable component for generating diverse biological activities.

Experimental Validation Workflows

To empirically test these hypotheses, a tiered screening approach is recommended. The following protocols are designed as self-validating systems with clear endpoints.

Workflow 1: Investigating Agrochemical Potential

This workflow is designed to confirm the HPPD inhibitor hypothesis.

Step 1: Chemical Hydrolysis to the Carboxylic Acid

-

Rationale: The ester is likely a prodrug form. The active component that interacts with the HPPD enzyme is the corresponding carboxylic acid. This step is essential to generate the putative active molecule for in vitro testing.

-

Protocol:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with 1N hydrochloric acid (HCl) until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methyl-4-(methylsulfonyl)benzoic acid.

-

Confirm the structure and purity via ¹H NMR and LC-MS.

-

Step 2: In Vitro HPPD Enzyme Inhibition Assay

-

Rationale: This assay directly measures the ability of the synthesized carboxylic acid to inhibit the target enzyme, providing mechanistic proof-of-concept.

-

Protocol:

-

Obtain or prepare recombinant HPPD from a relevant plant species (e.g., Arabidopsis thaliana).

-

Prepare a range of concentrations of the test compound (3-methyl-4-(methylsulfonyl)benzoic acid) in a suitable buffer (e.g., potassium phosphate buffer with ascorbic acid and catalase).

-

In a 96-well plate, add the enzyme, the test compound dilutions, and the substrate, 4-hydroxyphenylpyruvate (HPP).

-

Include a known HPPD inhibitor (e.g., sulcotrione) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Measure the rate of oxygen consumption using an oxygen-sensing probe or spectrophotometrically by monitoring the formation of the product, homogentisate.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Step 3: Whole-Plant Greenhouse Assay

-

Rationale: This assay validates the in vitro findings in a whole organism, assessing the compound's ability to be absorbed, translocated, and exert its herbicidal effect.

-

Protocol:

-

Grow indicator plant species (e.g., a sensitive grass like Setaria viridis and a broadleaf weed like Amaranthus retroflexus) in pots under controlled greenhouse conditions.

-

Prepare a formulation of the test compound (either the ester or the acid) with appropriate surfactants and adjuvants.

-

Apply the formulation as a post-emergence spray at various application rates (e.g., 10, 100, 1000 g/ha).

-

Include a vehicle-only control and a commercial standard herbicide control.

-

Visually assess phytotoxicity (e.g., bleaching, stunting, necrosis) at set time points (e.g., 3, 7, and 14 days after treatment).

-

Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth/biomass).

-

Caption: Tiered experimental workflow for validating agrochemical potential.

Workflow 2: Preliminary Pharmaceutical Screening

This workflow provides a broad screen for potential therapeutic activities. The parent ester compound should be tested directly, as its bioavailability and metabolism in animal systems are unknown.

Step 1: In Vitro Anti-inflammatory Assay (COX-1/COX-2)

-

Protocol: Use a commercially available COX inhibitor screening kit (fluorescent or colorimetric). Test the compound across a range of concentrations against purified ovine COX-1 and human recombinant COX-2 enzymes. Use celecoxib (COX-2 selective) and ibuprofen (non-selective) as controls to determine potency and selectivity.

Step 2: General Cytotoxicity Screening

-

Protocol: Utilize the NCI-60 human tumor cell line screen or a smaller, representative panel (e.g., a lung, breast, and colon cancer cell line). Use a standard MTT or SRB assay to determine the GI₅₀ (concentration for 50% growth inhibition) after a 48-72 hour exposure.

Step 3: Antimicrobial Susceptibility Testing

-

Protocol: Perform a broth microdilution assay according to CLSI guidelines. Test the compound against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Determine the Minimum Inhibitory Concentration (MIC) for each strain.

Data Summary and Comparative Analysis

To contextualize any findings, it is crucial to compare the results with data from known structural analogs.

| Compound Name | CAS Number | Reported/Potential Application | Key Structural Difference | Reference |

| This compound | 1226776-89-1 | Hypothesis: Herbicide Intermediate | - | [1] |

| Methyl 2-chloro-4-(methylsulfonyl)benzoate | 623927-88-8 | Herbicide (tembotrione) Intermediate; Pharmaceutical Intermediate | Chlorine at position 2 instead of methyl at 3 | [2] |

| Methyl 4-Methyl-3-(methylsulfonyl)benzoate | 906816-32-8 | Pharmaceutical Intermediate (Anti-inflammatory, Analgesic) | Positions of methyl and methylsulfonyl groups are swapped | [3] |

| Methyl 3-Fluoro-4-(methylsulfonyl)benzoate | 1215074-49-9 | Pharmaceutical & Agrochemical Intermediate | Fluorine at position 3 instead of methyl | [9] |

| 2-chloro-3-methyl-4-methylsulfonylbenzoic acid | N/A | Herbicide Intermediate | Carboxylic acid with chlorine at position 2 | [5] |

Conclusion and Future Directions

The structural analysis of this compound strongly indicates its primary utility as a synthetic intermediate for agrochemicals, specifically HPPD-inhibiting herbicides. Its design leverages the known bioactivity of the 4-(methylsulfonyl)benzoic acid scaffold. The proposed experimental workflows provide a robust and logical pathway to confirm this hypothesis, moving from chemical synthesis of the putative active form to in vitro mechanistic studies and finally to whole-organism validation.

While secondary pharmaceutical applications cannot be entirely ruled out and are worthy of preliminary screening, the weight of the evidence from analogous structures suggests that research efforts will be most fruitful when directed toward the agrochemical domain. Future work, contingent on positive herbicidal results, should focus on synthesizing a small library of analogs by modifying the ester and ring substituents to optimize potency, spectrum of activity, and crop safety.

References

- Smolecule. (n.d.). Methyl 3-(4-methylbenzenesulfonamido)benzoate.

-

MySkinRecipes. (n.d.). Methyl 2-methoxy-5-(methylsulfonyl)benzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-Methyl-3-(methylsulfonyl)benzoate. CAS 906816-32-8. Retrieved from [Link]

-

Polshettiwar, S. A., et al. (2017). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1319-1324. Available from: [Link]

-

R Discovery. (n.d.). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(methylsulfonyl)benzoate. CID 6432253. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

-

European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. CAS 1215074-49-9. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Uivarosi, V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6598. Available from: [Link]

-

ResearchGate. (n.d.). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents | Request PDF. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-Methyl-3-(methylsulfonyl)benzoate [myskinrecipes.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Methyl 2-methoxy-5-(methylsulfonyl)benzoate [myskinrecipes.com]

- 7. Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate [myskinrecipes.com]

An In-depth Technical Guide to Methyl 3-methyl-4-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications

Foreword: Situating a Key Intermediate in Modern Agrochemical Synthesis

The landscape of modern drug discovery and agrochemical development is profoundly reliant on the availability of versatile chemical intermediates. These molecules, often unassuming in their own right, represent critical nodes in the complex synthetic pathways that lead to highly active and specific agents. Methyl 3-methyl-4-(methylsulfonyl)benzoate stands as a prime example of such a pivotal building block. While its "discovery" may not be marked by a singular, celebrated event, its history is intrinsically woven into the development of advanced herbicidal compounds. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and the crucial role it plays as a precursor in the creation of potent herbicidal agents.

Physicochemical Properties and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. Here, we summarize the key characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1226776-89-1 | N/A |

| Molecular Formula | C₁₀H₁₂O₄S | [N/A] |

| Molecular Weight | 228.26 g/mol | [N/A] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from related compounds |

Structural Elucidation:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methyl group on the benzene ring, and the methylsulfonyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the two methyl groups and the methylsulfonyl group.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with characteristic fragmentation patterns providing further structural evidence.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached in a two-step process, starting from a readily available precursor. This synthetic strategy is inferred from established methods for preparing structurally similar methylsulfonylbenzoic acid derivatives.[1][2]

Caption: A typical workflow for the Fischer esterification step.

Detailed Experimental Protocol (Inferred):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-4-(methylsulfonyl)benzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

The Role of this compound in Agrochemicals

The primary significance of this compound lies in its utility as a key intermediate in the synthesis of herbicides. While specific herbicides directly derived from this molecule were not detailed in the initial search, its structural isomer, 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, is a well-established precursor to the potent herbicide tembotrione. [2][3] The methylsulfonyl group is a critical pharmacophore in many agrochemicals. Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, which in turn can modulate the binding affinity of the final molecule to its biological target. Furthermore, the sulfonyl group can participate in hydrogen bonding interactions within the active site of target enzymes, enhancing the potency of the herbicide.

The structure of this compound provides a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships in the design of novel and more effective herbicides.

Conclusion and Future Perspectives

This compound, while not a widely known compound in its own right, exemplifies the crucial role of chemical intermediates in the development of high-value products, particularly in the agrochemical sector. Its synthesis, achievable through a straightforward oxidation and esterification sequence, provides a reliable route to a versatile building block. The presence of the methylsulfonyl group is key to its utility, offering a means to fine-tune the electronic and binding properties of more complex molecules.

For researchers in the field, a deep understanding of the synthesis and reactivity of such intermediates is paramount. Future work in this area could involve the development of more sustainable and efficient synthetic methods for this and related compounds, as well as the exploration of its use as a precursor for a wider range of biologically active molecules beyond herbicides. The principles outlined in this guide provide a solid foundation for such endeavors.

References

-

Methyl 4-Methyl-3-(methylsulfonyl)benzoate, MySkinRecipes. Available at: [Link]

- Preparation of methylsulfonylbenzoic acids, Google Patents.

-

Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid, Patsnap. Available at: [Link]

- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid, Google Patents.

-

Preparation of 4-(methylsulfonyl)benzoic acid (a precursor), PrepChem.com. Available at: [Link]

- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates, Google Patents.

- Method for producing 3-bromomethylbenzoic acids, Google Patents.

-

Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates, European Patent Office. Available at: [Link]

-

Methyl 4-(methylsulfonyl)benzoate, PubChem. Available at: [Link]

-

This compound, Ark Pharm, Inc. Available at: [Link]

-

Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, MySkinRecipes. Available at: [Link]

-

Methyl benzoate, Wikipedia. Available at: [Link]

-

Esterification (Experiment), Chemistry LibreTexts. Available at: [Link]

-

Fischer Esterification-Typical Procedures, OperaChem. Available at: [Link]

-

Fischer Esterification of 3-ntrobenzoic acid 2017, Truman ChemLab. Available at: [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate, Anasazi Instruments. Available at: [Link]

-

In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?, Study.com. Available at: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl), GPA. Available at: [Link]

-

Fischer Esterification of 3-ntrobenzoic acid 2017, Truman State University. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 3-methyl-4-(methylsulfonyl)benzoate as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 3-methyl-4-(methylsulfonyl)benzoate. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a deeper understanding of the causality behind experimental choices and to equip researchers with the practical insights needed to effectively utilize this versatile research chemical. The protocols and data presented herein are curated to be self-validating, fostering a foundation of trustworthiness and scientific rigor.

Introduction and Chemical Profile

This compound is an organic compound that is emerging as a significant building block in various fields of chemical research, most notably in the development of agrochemicals and as a potential scaffold in medicinal chemistry. Its structure, featuring a benzoate core substituted with a methyl and a methylsulfonyl group, offers a unique combination of electronic and steric properties that make it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1226776-89-1 | |

| Molecular Formula | C₁₀H₁₂O₄S | |

| Molecular Weight | 228.26 g/mol | |

| IUPAC Name | This compound | |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg (Predicted) | Inferred from related structures |

| Predicted Melting Point | ~80-90 °C (Predicted) | Inferred from related structures |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc). Poorly soluble in water. | Inferred from related structures |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is based on well-established methods for the oxidation of thioethers to sulfones and subsequent Fischer esterification.[1]

Step 1: Oxidation of Methyl 3-methyl-4-(methylthio)benzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of methyl 3-methyl-4-(methylthio)benzoate in glacial acetic acid (approximately 5-10 mL per gram of starting material).

-

Addition of Oxidant: Cool the solution in an ice-water bath. Slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide dropwise, ensuring the temperature of the reaction mixture does not exceed 20-25 °C. The use of a slight excess of the oxidant ensures complete conversion of the thioether.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a more polar product spot.

-

Work-up: Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of the acetic acid used). The crude sulfone product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and hydrogen peroxide.

-

Drying: Dry the crude product in a vacuum oven at a moderate temperature (40-50 °C) to a constant weight.

Step 2: Fischer Esterification of 3-methyl-4-(methylsulfonyl)benzoic acid

This step would be necessary if starting from the carboxylic acid instead of the corresponding methyl ester in Step 1.

-

Reaction Setup: In a round-bottom flask, suspend 1 equivalent of 3-methyl-4-(methylsulfonyl)benzoic acid in an excess of methanol (at least 10-20 equivalents). The large excess of methanol helps to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-8 hours. The reaction can be monitored by TLC.

-

Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid of high purity.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this specific compound is not widely published, the following are predicted values based on the analysis of its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1-8.3 (m, 2H, Ar-H), ~7.5-7.7 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.1 (s, 3H, SO₂CH₃), ~2.7 (s, 3H, Ar-CH₃) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165-167 (C=O), ~140-145 (Ar-C), ~130-135 (Ar-C), ~125-130 (Ar-CH), ~52-53 (OCH₃), ~44-45 (SO₂CH₃), ~20-22 (Ar-CH₃) ppm. |

| FT-IR (KBr Pellet) | ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1720-1730 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (Ar C=C stretch), ~1300-1320 cm⁻¹ & ~1140-1160 cm⁻¹ (SO₂ asymmetric and symmetric stretch) |

| Mass Spectrometry (EI) | m/z (%): 228 [M]⁺, 197 [M-OCH₃]⁺, 149 [M-SO₂CH₃]⁺ |

Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of larger, more complex molecules with specific biological activities.

Agrochemicals: A Precursor to Triketone Herbicides

The most well-documented application of this compound is in the agrochemical industry as a precursor for the synthesis of triketone herbicides.[2] These herbicides are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Caption: Role as a precursor in the synthesis of HPPD-inhibiting herbicides.

The inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols in plants, which are essential for carotenoid biosynthesis and protection against photooxidative damage. This ultimately leads to the characteristic bleaching symptoms and death of susceptible weeds. The structural features of this compound are crucial for building the final herbicidal molecule with the correct conformation to bind to the active site of the HPPD enzyme.

Medicinal Chemistry: A Potential Scaffold for Drug Discovery

While less documented for this specific molecule, aromatic sulfones are a class of compounds that have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic effects. The methylsulfonyl group can act as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

Researchers in drug discovery may utilize this compound as a starting material to synthesize novel compounds for screening in various biological assays. The ester functional group provides a convenient handle for further chemical modifications, such as amidation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with care by trained personnel in a laboratory setting. While specific toxicity data for this compound is not available, the following precautions are recommended based on the safety profiles of structurally related aromatic sulfones and benzoates.

Table 3: GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times.

Handling

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable research chemical with established importance as a precursor in the agrochemical industry and potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data for characterization, and essential safety and handling information. It is our hope that this in-depth technical resource will empower researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Ark Pharma Scientific Limited. This compound. [Link]

-

PubChem. Methyl 4-(methylsulfonyl)benzoate. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. University of Colorado Boulder. [Link]

- EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

-

AA Blocks. Safety Data Sheet - Methyl 5-fluoro-2-(methylsulfonyl)benzoate. [Link]

-

UNECE. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

Sources

Spectroscopic Data of Methyl 3-methyl-4-(methylsulfonyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a compound of interest in organic synthesis and medicinal chemistry due to its substituted benzoate structure. The presence of both an electron-withdrawing methylsulfonyl group and a weakly electron-donating methyl group on the aromatic ring, in addition to the methyl ester functionality, creates a unique electronic environment that influences its reactivity and potential biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind the predicted spectral features is explained, drawing upon fundamental principles and comparative data from related structures.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound is presented below. The predicted spectroscopic data is a culmination of analyzing the influence of each functional group on the overall spectral output.

Caption: Molecular Structure of this compound.

Table 1: Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR (500 MHz, CDCl₃) | Aromatic protons (~8.0-8.2 ppm), Ester methyl singlet (~3.9 ppm), Sulfonyl methyl singlet (~3.1 ppm), Aromatic methyl singlet (~2.6 ppm). |